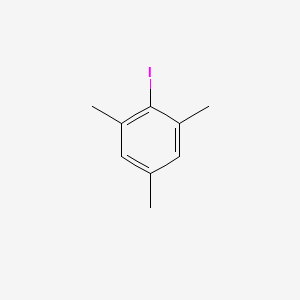

2,4,6-Trimethyliodobenzene

Beschreibung

Significance and Reactivity of Aryl Iodides

Aryl iodides are valuable intermediates in a multitude of organic reactions. fiveable.me Their importance stems from the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This characteristic makes the iodide ion an excellent leaving group, facilitating various substitution and coupling reactions. fiveable.me

The reactivity of aryl iodides allows for their participation in a wide array of transformations, including:

Cross-coupling reactions: Aryl iodides are frequently used in palladium-catalyzed reactions like the Suzuki-Miyaura, Negishi, and Stille couplings to form new carbon-carbon bonds. fiveable.me

Nucleophilic aromatic substitution: The iodine atom can be displaced by nucleophiles, enabling the formation of new carbon-heteroatom bonds, such as carbon-oxygen or carbon-nitrogen bonds. fiveable.me The reactivity in these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. fiveable.me

Formation of organometallic reagents: Aryl iodides can react with metals like lithium or magnesium to generate aryllithium or Grignard reagents, which are potent sources of aryl anions for further synthetic manipulations. wikipedia.org

Other reactions: They can also undergo reduction, halogen-metal exchange, and radical reactions, further broadening their synthetic applications. fiveable.me

Role of Steric Hindrance in Substituted Aryl Iodides

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, plays a crucial role in the reactivity of substituted aryl iodides. When bulky substituents are present in the positions ortho (adjacent) to the iodine atom, they can physically block the approach of reagents, thereby slowing down or even preventing a reaction. organic-chemistry.orgresearchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, ortho-substituted aryl iodides often exhibit lower reactivity compared to their meta- or para-substituted counterparts due to this steric hindrance. organic-chemistry.org Similarly, in C-N coupling reactions, the coupling of sterically hindered reaction partners, such as ortho-substituted aryl iodides with bulky amines, presents a significant challenge. nih.gov However, the development of specialized ligand systems has enabled some of these challenging transformations to proceed. nih.gov The transfer of an aryl group from unsymmetrical diaryliodonium salts is also influenced by steric hindrance, with the less hindered aryl group being preferentially transferred. beilstein-journals.org

Overview of 2,4,6-Trimethyliodobenzene (Iodomesitylene) in Synthetic Chemistry

This compound, also known as iodomesitylene, is a prime example of a sterically hindered aryl iodide. smolecule.com The presence of three methyl groups at the 2, 4, and 6-positions of the benzene (B151609) ring significantly influences its chemical reactivity and physical properties. smolecule.com

Despite its hindered nature, iodomesitylene serves as a valuable reagent and building block in organic synthesis. smolecule.com Its applications include:

Catalysis: It can act as a catalyst in Suzuki coupling reactions and for living radical polymerization. smolecule.comchemicalbook.com It has also been used as an organocatalyst for the oxidative cleavage of carbon-carbon double and triple bonds. nih.gov

Intermediate in Synthesis: The iodine atom in iodomesitylene can be replaced by various functional groups, making it a versatile intermediate for introducing the mesityl group into complex molecules. smolecule.com It is a precursor for the synthesis of other valuable compounds, such as iodomesitylene diacetate, a useful oxidizing agent. biosynth.commyskinrecipes.com

Hypervalent Iodine Chemistry: Iodomesitylene can be converted into hypervalent iodine reagents. For example, its reaction with silver difluoride (AgF₂) yields a (difluoroiodo)arene, which are useful in various oxidative transformations. acs.org

The unique structural features of this compound make it a specialized tool for organic chemists, enabling specific transformations where its steric bulk can be either a challenge to overcome or an advantage to be exploited.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁I |

| Molecular Weight | 246.09 g/mol |

| Appearance | Yellow crystalline solid or liquid |

| Melting Point | 28-32 °C |

| Boiling Point | 250 °C |

| Flash Point | 107.1 °C |

| Density | 1.5100 g/cm³ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPNXFKONRIHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193265 | |

| Record name | 2-Iodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4028-63-1 | |

| Record name | Iodomesitylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4028-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4028-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodomesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 2,4,6 Trimethyliodobenzene

Direct Iodination of Mesitylene (B46885)

Direct iodination involves the direct introduction of an iodine atom onto the mesitylene ring. This method is often favored for its atom economy and straightforwardness.

Direct iodination of aromatic compounds with molecular iodine is often a reversible reaction, and the hydrogen iodide (HI) produced can reduce the aryl iodide back to the starting arene. organicmystery.com To overcome this, oxidizing agents are employed to remove the HI as it is formed. organicmystery.com

A variety of oxidizing agents have been successfully used for the iodination of mesitylene. These include nitric acid/sulfuric acid mixtures, periodic acid/sulfuric acid, potassium permanganate, and metal salts like ceric ammonium (B1175870) nitrate (B79036) (CAN). google.comoup.com For instance, polymethylbenzenes, including mesitylene, can be iodinated with tetrabutylammonium (B224687) iodide, alkali metal iodides, or molecular iodine in the presence of CAN. oup.com Another approach involves using hydrogen peroxide supported on polyvinylpyrrolidone (B124986) (PVP-H2O2) in the presence of potassium iodide or molecular iodine and a catalytic amount of an acid like H3PW12O40. researchgate.netresearchgate.net

Table 1: Direct Iodination of Mesitylene using Iodine and Oxidizing Agents

| Oxidizing System | Iodinating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Tetrabutylammonium Iodide | Acetonitrile | Room Temp, 48h | 71% | oup.com |

| PVP-H2O2 / H3PW12O40 | Potassium Iodide | Dichloromethane | Reflux | High | researchgate.netresearchgate.net |

Catalytic methods offer a greener and more efficient alternative for the direct iodination of arenes. A notable development is the use of a heterogeneous catalyst consisting of a polyoxometalate (POM) embedded in a metal-organic framework (MOF), specifically PMoV2@MIL-101. researchgate.netacs.org This system facilitates the direct aerobic iodination of mesitylene to 2,4,6-trimethyliodobenzene with full conversion under mild conditions, using molecular oxygen as the oxidant. researchgate.netacs.orgscilit.com This method is advantageous as it avoids the need for co-catalysts or sacrificial agents. researchgate.netacs.org

Another catalytic system employs a nitrogen oxide compound, such as NOBF4, in the presence of air or oxygen. google.com Sodium nitrate has also been shown to be an efficient catalyst for the iodination of mesitylene in an acidic solvent system like trifluoroacetic acid mixed with acetic acid or dichloromethane. google.com

Table 2: Catalytic Direct Iodination of Mesitylene

| Catalyst | Oxidant | Solvent System | Key Features | Reference |

|---|---|---|---|---|

| PMoV2@MIL-101 | Molecular Oxygen | Not specified | Heterogeneous, full conversion, mild conditions | researchgate.netacs.orgscilit.com |

| NOBF4 | Air/Oxygen | CF3COOH/CH3COOH | Catalytic amount of nitrogen oxide | google.com |

Use of Iodine with Oxidizing Agents

Indirect Synthetic Routes

Indirect methods involve the initial functionalization of mesitylene, followed by a subsequent reaction to introduce the iodine atom. These routes can be particularly useful when direct iodination is not feasible or leads to undesired side products.

A common indirect route to prepare iodoarenes proceeds through an aniline (B41778) intermediate. For this compound, this involves the selective mononitration of mesitylene to produce 2,4,6-trimethylnitrobenzene. chemicalbook.comwikipedia.orgnbinno.com This nitration is typically carried out using a mixture of sulfuric acid and nitric acid at low temperatures to prevent oxidation of the methyl groups. chemicalbook.comnbinno.comchemdad.com

The resulting 2,4,6-trimethylnitrobenzene is then reduced to 2,4,6-trimethylaniline (B148799) (mesidine). wikipedia.orgnbinno.com This reduction can be achieved using various methods, including iron powder in the presence of hydrochloric acid or through catalytic hydrogenation. chemicalbook.comchemdad.comguidechem.com

The resulting 2,4,6-trimethylaniline serves as a precursor for the formation of a diazonium salt. libretexts.orgvedantu.com This is a critical intermediate that can be readily converted to this compound.

The Sandmeyer reaction is a well-established method for the conversion of aryl diazonium salts to aryl halides. numberanalytics.comwikipedia.orgbyjus.com In a typical procedure, the aromatic amine, in this case, 2,4,6-trimethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. vedantu.comnumberanalytics.com

This diazonium salt is then treated with a solution of potassium iodide. libretexts.org The diazonium group is an excellent leaving group (as dinitrogen gas), and it is readily displaced by the iodide ion to yield this compound. libretexts.org While the classic Sandmeyer reaction utilizes copper(I) salts as catalysts for the introduction of chloride, bromide, or cyanide groups, the reaction with iodide does not typically require a copper catalyst. numberanalytics.comwikipedia.org A one-pot process has been described where 2,4,6-trimethylaniline is treated with p-toluenesulfonic acid monohydrate, a polymer-supported nitrite, and sodium iodide to afford this compound. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Iodomesitylene | C9H11I |

| Mesitylene | 1,3,5-Trimethylbenzene | C9H12 |

| 2,4,6-Trimethylnitrobenzene | Nitromesitylene | C9H11NO2 |

| 2,4,6-Trimethylaniline | Mesidine, Aminomesitylene | C9H13N |

| Ceric Ammonium Nitrate | CAN | (NH4)2Ce(NO3)6 |

| Polyvinylpyrrolidone | PVP | (C6H9NO)n |

| Trifluoroacetic Acid | TFA | C2HF3O2 |

| Nitronium Tetrafluoroborate | NOBF4 | BF4NO2 |

Synthesis from Aryl Diazo Salts

One-Pot Diazotization–Iodination Procedures

The conversion of 2,4,6-trimethylaniline (mesitylamine) to this compound via a one-pot diazotization–iodination reaction is a common and effective method. nih.govthieme-connect.de This approach streamlines the traditional two-step Sandmeyer reaction, where an aromatic amine is first converted to a diazonium salt, which is then subsequently displaced by an iodide. thieme-connect.de

In a typical one-pot procedure, the aromatic amine is treated with a diazotizing agent, such as sodium nitrite, in the presence of an acid. nih.govthieme-connect.de The resulting diazonium salt is not isolated but is immediately reacted in the same vessel with a source of iodide, like potassium iodide or sodium iodide, to yield the corresponding aryl iodide. thieme-connect.dersc.org

Several variations of this one-pot method have been developed to improve efficiency and simplify the experimental setup. One such method involves the use of silica (B1680970) sulfuric acid and sodium nitrite under solvent-free conditions at room temperature. thieme-connect.de The reactants are ground together, and upon completion of the diazotization, potassium iodide is added to the mixture to afford the aryl iodide in good yield. thieme-connect.de Another reported procedure utilizes p-toluenesulfonic acid monohydrate and a polymer-supported nitrite reagent in acetonitrile, followed by the addition of sodium iodide. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of this compound from 2,4,6-trimethylaniline, yielding the product as a yellow solid. researchgate.net

A study focused on the derivatization of aromatic amines for analytical purposes also employed a one-pot diazotization and iodination reaction. nih.gov In this case, hydriodic acid and sodium nitrite were used to convert 2,4,6-trimethylaniline into 1-iodo-2,4,6-trimethylbenzene. nih.gov

| Reagents | Conditions | Starting Material | Product | Yield | Reference |

| Silica sulfuric acid, NaNO₂, KI | Solvent-free, room temperature, grinding | Aromatic amines | Aryl iodides | Good | thieme-connect.de |

| p-toluenesulfonic acid monohydrate, polymer-supported nitrite, NaI | Acetonitrile, 10-15 °C to room temperature | 2,4,6-Trimethylaniline | This compound | 67% | researchgate.net |

| Hydriodic acid, NaNO₂ | Shaking for 20 min | 2,4,6-Trimethylaniline | 1-Iodo-2,4,6-trimethylbenzene | Not specified | nih.gov |

Conversion from Organoborane Precursors

Organoboranes, particularly arylboronic acids, serve as versatile precursors for the synthesis of aryl iodides, including this compound.

Iododeboronation is a reaction that converts an organoboron compound, such as a boronic acid, into an organoiodide. This transformation is a valuable tool for introducing iodine into an aromatic ring with high regioselectivity. The reaction typically involves treating the arylboronic acid with an iodine source. While specific examples detailing the iododeboronation of 2,4,6-trimethylphenylboronic acid to this compound are not prevalent in the provided context, the general mechanism of copper-catalyzed iododeboronation has been investigated. chemrxiv.org This mechanism is thought to involve the transmetalation of the aryl group from boron to a Cu(II) center, followed by disproportionation to a Cu(III) species, and subsequent reductive elimination to form the aryl iodide and a Cu(I) species. chemrxiv.org

While the direct use of cyclic triolborates for the synthesis of this compound is not explicitly detailed in the provided search results, these compounds are stable derivatives of boronic acids and are often used in cross-coupling reactions. Their conversion to aryl iodides would likely follow a similar iododeboronation pathway as their boronic acid counterparts.

Iododeborolation Reactions

Other Advanced Synthetic Approaches

Recent advancements in synthetic methodology have led to the development of novel ways to synthesize aryl iodides, which are applicable to the preparation of this compound.

The Finkelstein reaction, which involves the exchange of a halide, can be adapted for the synthesis of aryl iodides from other aryl halides. An improved protocol for the aryl Finkelstein reaction utilizes zinc iodide. leibniz-hki.deresearchgate.net This method has been shown to be effective for the conversion of aryl bromides to aryl iodides and is particularly well-suited for electron-poor ortho-bromo methyl benzoates, amides, and unprotected phenols. leibniz-hki.deresearchgate.netresearchgate.net The addition of zinc iodide helps to prevent the unwanted side reaction of dehalogenation, which can be an issue when using copper(I) iodide. leibniz-hki.deresearchgate.net While a direct application to 2,4,6-trimethylbromobenzene is not specified, this method represents a potentially useful approach.

The development of metal- and base-free synthetic methods is a significant goal in green chemistry. While many cross-coupling reactions to form C-C bonds traditionally rely on palladium or copper catalysts, research into catalyst-free alternatives is ongoing. lookchem.comacs.org For instance, a metal-free, base-free, biomimetic synthesis of 2,4,6-trisubstituted pyridines has been developed using a recoverable Merrifield resin-supported quinone catalyst. rsc.org Although this specific example does not produce this compound, it highlights the trend towards developing more environmentally benign synthetic routes. The direct iodination of arenes can sometimes be achieved without metals, but it is often limited to electron-rich aromatic compounds. thieme-connect.de

Reactivity and Reaction Mechanisms Involving 2,4,6 Trimethyliodobenzene

Participation in Cross-Coupling Reactions

2,4,6-Trimethyliodobenzene, also known as iodomesitylene, is a significant substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The unique structure of this compound, with three methyl groups positioned at the 2, 4, and 6 positions of the benzene (B151609) ring, influences its reactivity. smolecule.com Its participation in these reactions highlights its utility as a building block for creating more complex molecules, particularly biaryl compounds. smolecule.comnih.gov The presence of the iodine atom allows for facile reaction at the C-I bond, a key feature leveraged in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. smolecule.comtesisenred.netnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com this compound serves as an effective, albeit sterically hindered, aryl halide substrate in this reaction. thieme-connect.de The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

The initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.orgnih.gov For this compound, this involves the cleavage of the carbon-iodine (C-I) bond. The C-I bond is weaker than other carbon-halogen bonds (C-Br, C-Cl, C-F), making aryl iodides highly reactive substrates for oxidative addition. beilstein-journals.org This facile activation allows the reaction to proceed under milder conditions compared to less reactive aryl halides. researchgate.net The steric hindrance from the two ortho-methyl groups in this compound can influence the rate of this activation step, yet the compound remains a viable substrate. thieme-connect.de

A primary application of the Suzuki-Miyaura coupling involving this compound is the synthesis of biaryl compounds. nih.govtesisenred.net Biaryls, which consist of two connected aromatic rings, are prevalent structures in pharmaceuticals, natural products, and materials science. nih.gov In the reaction, the mesityl group from this compound is coupled with another aryl group originating from the organoboron partner (e.g., an arylboronic acid). This method provides a direct route to constructing sterically hindered biaryl systems, which can be challenging to synthesize using other methods. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biaryl | libretexts.org |

| This compound | Arylboronic acid | Palladium catalyst / Base | Sterically Hindered Biaryl | thieme-connect.de |

| Aryl Chloride | Arylboronic acid | Pd catalyst / Bulky phosphine (B1218219) ligand | Biaryl | nih.gov |

Activation of C-I Bonds

Heck Reaction and Sonogashira Coupling Contexts

Beyond the Suzuki coupling, this compound is also a substrate in other significant palladium-catalyzed reactions. The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org this compound has been utilized in Heck reactions to synthesize complex molecular structures. tesisenred.net

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating aryl-alkyne structures. Research has shown that sterically hindered aryl iodides, including this compound, can successfully participate in Sonogashira couplings, reacting with terminal alkynes to yield the corresponding cross-coupled products. nih.gov For instance, one study demonstrated a 72% conversion rate when coupling this compound with an alkyne using a water-soluble palladium complex, highlighting its viability even with significant steric bulk. nih.gov

General Mechanisms in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira, generally follow a catalytic cycle involving a palladium(0) species. wikipedia.orgnih.gov This cycle consists of three fundamental steps:

Oxidative Addition : The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). nih.govnih.gov

Transmetalation (in Suzuki and Stille coupling) or Carbopalladation (in Heck coupling): The organic group from the coupling partner is transferred to the palladium center.

Reductive Elimination : The two coupled organic groups are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Mechanistic Step | Product Type |

| Suzuki-Miyaura | Organohalide + Organoboron Compound | Transmetalation | Biaryls, Styrenes, etc. |

| Heck | Unsaturated Halide + Alkene | Carbopalladation | Substituted Alkenes |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Copper-mediated Alkyne Transfer | Aryl/Vinyl Alkynes |

Transmetalation

Transmetalation is a fundamental step in many transition metal-catalyzed cross-coupling reactions, where an organic group is transferred from one metal to another. nih.gov In the context of reactions involving this compound, this process typically occurs after the initial oxidative addition of the aryl iodide to a low-valent transition metal center, such as Palladium(0) or Nickel(0). The resulting organometallic complex, for instance, a mesityl-palladium(II) halide, then reacts with a second organometallic reagent.

The mechanism involves the exchange of ligands between the two metal centers. nih.gov The alkyl, vinyl, or aryl group from the organometallic reagent displaces the halide on the palladium complex, forming a new diorganopalladium(II) intermediate. The efficiency and rate of transmetalation are influenced by several factors, including the nature of the metals, the ligands on each metal, and the solvent. nih.gov Alkylzinc reagents, for example, are known to exhibit excellent ability to undergo transmetalation due to the presence of a low-lying empty p orbital on the zinc atom. nih.gov This step is crucial as it brings both organic coupling partners together on the same metal center, preceding the final product-forming step. uwindsor.ca

Table 1: Examples of Organometallic Reagents in Transmetalation

| Reagent Type | General Formula | Common Cross-Coupling Reaction |

|---|---|---|

| Organoborons | R-B(OR')₂ | Suzuki Reaction |

| Organotins | R-Sn(R')₃ | Stille Reaction |

| Organozincs | R-ZnX | Negishi Reaction |

| Grignard Reagents | R-MgX | Kumada Coupling |

Reductive Elimination

Reductive elimination is a key bond-forming step in organometallic chemistry, particularly in catalytic cycles for cross-coupling reactions. numberanalytics.comnumberanalytics.com It is the final step in many such cycles, resulting in the formation of the desired carbon-carbon or carbon-heteroatom bond and the regeneration of the active catalyst. numberanalytics.com The process involves the two ligands attached to the metal center coupling and being expelled from the metal's coordination sphere. numberanalytics.com

This reaction is characterized by a decrease in both the oxidation state (typically by two units) and the coordination number of the metal center. numberanalytics.com For a diorganopalladium(II) complex formed during a cross-coupling reaction, reductive elimination would involve the coupling of the two organic ligands (e.g., the mesityl group from this compound and the group transferred during transmetalation) to form the final product. The palladium center is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state. The reaction is generally favored when the groups to be eliminated are positioned cis to each other on the metal center. uwindsor.ca

Table 2: Key Characteristics of Reductive Elimination

| Feature | Description |

|---|---|

| Process | Two ligands are eliminated from a metal center to form a new bond between them. numberanalytics.com |

| Metal Center | Oxidation state decreases, typically by two. numberanalytics.com |

| Coordination | The coordination number of the metal decreases. |

| Outcome | Forms the final product and regenerates the catalyst for the next cycle. numberanalytics.com |

Role as a Precursor for Hypervalent Iodine Compounds

This compound serves as a valuable precursor for the synthesis of hypervalent iodine compounds. These compounds feature an iodine atom with an oxidation state higher than the typical -1 found in iodoalkanes or iodoarenes. Specifically, iodine(III) (Iodane) and iodine(V) (Periodinane) species are widely used in modern organic synthesis as versatile and environmentally benign oxidizing reagents. acs.orgresearchgate.netprinceton.edu The reactivity of hypervalent iodine compounds often parallels that of heavy metal reagents like lead(IV) and thallium(III) but without their associated toxicity. princeton.edu

The hypervalent bonds, such as the I-L bonds in an ArI(L)₂ species, are typically long and weak, facilitating ligand exchange and reductive elimination processes. tcichemicals.comtcichemicals.com This inherent reactivity makes them excellent reagents for a variety of chemical transformations. tcichemicals.com

Formation of (Difluoroiodo)arenes

(Difluoroiodo)arenes are a class of hypervalent iodine(III) compounds that have gained prominence as fluorinating agents. acs.org The synthesis of these compounds can be broadly achieved through two primary methods: the direct fluorination of an iodoarene or via ligand exchange from another iodine(III) derivative. acs.org

One of the most direct methods to synthesize (difluoroiodo)arenes is the oxidative fluorination of the corresponding iodoarene using a suitable fluorinating agent. acs.org A notable example is the synthesis of (difluoroiodo)mesitylene from this compound. Research has shown that reacting this compound with silver(II) fluoride (B91410) (AgF₂) can produce the desired (difluoroiodo)mesitylene in high yield. acs.orgresearchgate.net In a specific reported procedure, the reaction required slight heating to achieve an 82% yield of the product. acs.orgresearchgate.net

Table 3: Synthesis of (Difluoroiodo)mesitylene via Direct Fluorination

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | AgF₂ | Slight heating | (Difluoroiodo)mesitylene | 82% | acs.org, researchgate.net |

An alternative route to (difluoroiodo)arenes involves ligand exchange from a pre-formed hypervalent iodine(III) compound. acs.org A ligand exchange reaction is a process where a ligand in a complex is substituted by a different one. xtremepape.rs In this context, an aryliodine(III) compound with other ligands, such as acetate (B1210297) groups (e.g., an aryliodine diacetate), is treated with a fluoride source.

This method avoids the direct use of more aggressive fluorinating agents. The reaction proceeds by replacing the existing ligands (e.g., acetate) with fluoride ions, driven by the formation of a stable product. This approach is a cornerstone of coordination chemistry and is widely applicable for modifying the properties and reactivity of metal and heteroatom centers. xtremepape.rschemguideforcie.co.uk

Table 4: General Scheme for Ligand Exchange to Form (Difluoroiodo)arenes

| Starting Material | Reagent | Product |

|---|---|---|

| Aryliodine(III) Diacetate | Fluoride Source (e.g., HF·Py) | (Difluoroiodo)arene |

Fluorination with Fluorinating Reagents

Synthesis of Aryliodine(III) Dichlorides

This compound is also a direct precursor to aryliodine(III) dichlorides, another important class of hypervalent iodine reagents. princeton.eduresearchgate.net The synthesis of these compounds involves the oxidative chlorination of the parent iodoarene.

A reported strategy for converting aryl iodides into aryliodine(III) dichlorides utilizes a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in a fluorinated alcohol solvent like 1,1,1-trifluoroethanol. researchgate.net In this system, the fluorinated alcohol not only serves as the reaction medium but also activates the hydrogen peroxide for the oxidation of HCl to generate molecular chlorine in situ, which then oxidizes the iodine center. This method was successfully applied to the chlorination of this compound to yield mesityliodine(III) dichloride. researchgate.net

Table 5: Synthesis of Mesityliodine(III) Dichloride

| Reactant | Reagents | Solvent | Product |

|---|---|---|---|

| This compound | HCl, H₂O₂ | 1,1,1-Trifluoroethanol | Mesityliodine(III) dichloride |

Oxidative Chlorination Strategies

The oxidation of aryl iodides is a common method to produce hypervalent iodine(III) compounds, such as aryliodine(III) dichlorides (ArICl₂). mdpi.comnih.gov These compounds are valuable as they can act as chlorinating and oxidizing agents, offering a safer and more manageable alternative to gaseous chlorine. mdpi.com

One strategy for the synthesis of aryliodine(III) dichlorides is the oxidative chlorination of aryl iodides. A notable method involves the use of a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in 1,1,1-trifluoroethanol (TFE). In this system, TFE not only serves as the reaction medium but also activates the hydrogen peroxide for the oxidation of HCl to generate molecular chlorine in situ. chim.it

However, the application of this method to the highly activated this compound does not yield the expected (dichloroiodo)mesitylene. Instead, an electrophilic substitution on the aromatic ring occurs. When this compound is treated with 2.0 molar equivalents of HCl and 1.0 molar equivalent of H₂O₂ in TFE, the primary product observed is 1-chloro-5-iodo-2,4,6-trimethylbenzene. After 19 hours, this chlorinated product can be isolated in a 72% yield. chim.it The electron-rich nature of the mesitylene (B46885) ring, enhanced by the three methyl groups, favors electrophilic attack on the aromatic nucleus over the formation of a stable iodine(III) dichloride under these conditions. chim.it

| Reactant | Reagents | Solvent | Reaction Time | Product | Yield |

| This compound | 2.0 eq. HCl, 1.0 eq. H₂O₂ | TFE | 19 h | 1-Chloro-5-iodo-2,4,6-trimethylbenzene | 72% |

| Data sourced from a study on oxidative halogenation strategies. chim.it |

Applications of Derived Hypervalent Iodine Reagents

Despite the challenges in its direct oxidative chlorination to a stable dichloride, hypervalent iodine reagents derived from this compound are valuable synthetic tools. These reagents are typically synthesized through alternative routes and find applications in a variety of organic transformations.

Oxidations and Halogenations

Hypervalent iodine(III) compounds, in general, are potent oxidizing agents. umich.eduarkat-usa.org For instance, (diacetoxyiodo)arenes can be used for the oxidation of alcohols to aldehydes and ketones. While specific studies detailing the use of (diacetoxyiodo)mesitylene as an oxidant are not extensively documented in the provided context, the general reactivity of this class of compounds suggests its potential in such transformations. The steric bulk of the mesityl group might influence the selectivity of these oxidation reactions.

Aryliodine(III) dichlorides are effective chlorinating agents. mdpi.comumich.edu Although the direct synthesis of (dichloroiodo)mesitylene is problematic under certain oxidative chlorination conditions, were it to be formed, it would be expected to act as a source of electrophilic chlorine for the chlorination of various substrates.

Heterocyclizations and Functionalizations

Hypervalent iodine(III) reagents are widely used to facilitate the synthesis of heterocyclic compounds through oxidative cyclization reactions. chim.itdovepress.com Reagents like [bis(acyloxy)iodo]arenes and [hydroxy(tosyloxy)iodo]arenes can promote intramolecular C-N, C-O, and C-C bond formations, leading to a diverse array of heterocyclic structures. arkat-usa.org These reactions often proceed through the formation of highly reactive intermediates. For example, the reaction of an amide with a hypervalent iodine(III) reagent can generate an N-acylnitrenium ion, which can then undergo cyclization onto a tethered aromatic or unsaturated system. arkat-usa.org While specific examples employing a mesityl-derived hypervalent iodine reagent in heterocyclization are not detailed, their general reactivity profile suggests they could be applied in such synthetic strategies, with the bulky mesityl group potentially influencing the stereochemical outcome of the cyclization.

Iodonium (B1229267) Salts as Arylating Reagents

One of the most significant applications of hypervalent iodine reagents derived from this compound is in the formation of diaryliodonium salts, specifically aryl(mesityl)iodonium salts. beilstein-journals.orgnih.govbeilstein-journals.orgarkat-usa.org These salts are excellent reagents for aryl-transfer reactions to a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.gov

A key advantage of using aryl(mesityl)iodonium salts is the high chemoselectivity of the arylation process. The mesityl group, due to its steric hindrance and electron-rich nature, acts as a "dummy" or non-transferable ligand. arkat-usa.org This ensures that the other, typically more valuable, aryl group is selectively transferred to the nucleophile. This strategy is particularly useful in the synthesis of complex molecules where the efficient and selective introduction of an aryl moiety is required. beilstein-journals.orgbeilstein-journals.org For instance, aryl(mesityl)iodonium triflates have been successfully used in the arylation of secondary phosphines to generate quaternary phosphonium (B103445) salts. nih.gov

| Reagent Type | Key Feature | Application |

| Aryl(mesityl)iodonium salts | Mesityl group acts as a non-transferable "dummy" ligand | Selective arylation of C, N, O, and S nucleophiles |

| This table summarizes the utility of mesityl-containing iodonium salts as selective arylating agents. beilstein-journals.orgnih.govarkat-usa.org |

Involvement in Radical Polymerization Processes

Beyond its use in forming hypervalent iodine reagents for organic synthesis, this compound has been identified as a key component in controlling polymerization reactions.

Promoting Living Radical Polymerization

This compound can function as a catalyst or mediator in living radical polymerization, a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.govbiosynth.comsci-hub.se

In the context of controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a chain transfer agent is employed to reversibly terminate growing polymer chains, establishing an equilibrium between active (propagating) and dormant polymer chains. scispace.comcmu.edu This reversible deactivation minimizes irreversible termination reactions, which are common in conventional free-radical polymerization and lead to broad molecular weight distributions. mdpi.comresearchgate.net

While the precise mechanism for this compound's role is not fully detailed in the provided search results, it is plausible that it acts as a chain transfer agent. The iodine atom can be reversibly transferred between the growing polymer radical and a dormant species. The unique steric and electronic properties of the mesityl group likely play a crucial role in modulating the stability of the involved radical intermediates and the equilibrium of the chain transfer process, thereby enabling control over the polymerization and leading to polymers with good molecular weight distribution. nih.gov

Mechanistic Studies of Related Transformations

Silylation of Aryl Halides

The silylation of aryl halides, including sterically hindered examples like this compound, is a significant transformation in organic synthesis, providing access to valuable arylsilanes. Mechanistic investigations have revealed several pathways for this reaction, often dependent on the catalyst and reaction conditions employed.

One prominent method involves the rhodium(I)-catalyzed silylation of aryl iodides and bromides with triethoxysilane. organic-chemistry.org This process, which proceeds under mild conditions in the presence of a base such as triethylamine (B128534) (NEt3), is notably less sensitive to steric hindrance compared to palladium-catalyzed methods. organic-chemistry.org The proposed mechanism for this rhodium-catalyzed reaction involves the initial formation of a silyl (B83357) rhodium(I) complex. This is followed by the oxidative addition of the aryl halide to the rhodium center, and the subsequent reductive elimination of the aryltriethoxysilane product. organic-chemistry.org The presence of iodide ions has been shown to enhance the reaction's selectivity and yield. organic-chemistry.org

In a different approach, the silylation of aryl halides can be achieved without a transition metal catalyst through the nucleophilic activation of a monoorganosilane by a lithium alkoxide. u-tokyo.ac.jp A study on this reaction using this compound, which is incapable of forming a benzyne (B1209423) intermediate, successfully yielded the silylated product. u-tokyo.ac.jp This finding, along with further experimental and theoretical studies, helped to rule out benzyne, transition metal contamination, and radical-based mechanisms, pointing towards an electron-transfer-based mechanism. u-tokyo.ac.jp

Metallaphotoredox catalysis offers another pathway for the functionalization of aryl halides. By merging photoredox and transition metal catalysis, alkyl bromides can be coupled with aryl bromides. nih.gov This is hypothesized to occur via a photocatalytically generated silyl radical that performs a halogen-atom abstraction to activate the alkyl halide as a nucleophilic coupling partner. nih.gov

Oxidative Decarboxylative Coupling Reactions

Decarboxylative cross-coupling reactions represent a powerful strategy for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, accompanied by the loss of carbon dioxide. wikipedia.org These reactions are advantageous as they often utilize readily available and less sensitive carboxylic acids as starting materials. wikipedia.org

Several mechanistic pathways have been proposed for these transformations, frequently involving metal catalysts such as palladium, copper, or a combination of metals. In a dual-catalyst system involving copper and palladium, the reaction is thought to initiate with the decarboxylation of a substituted benzoic acid by a copper halide, forming an aryl copper intermediate. wikipedia.org Concurrently, a palladium(0) species undergoes oxidative addition with the aryl halide. The subsequent transmetalation between the aryl copper and the aryl palladium complex, followed by reductive elimination, yields the biaryl product. wikipedia.org

In metallaphotoredox systems, particularly those using iron and nickel, a proposed mechanism for the coupling of carboxylic acids with aryl iodides involves the initial activation of the carboxylic acid by the iron catalyst upon light irradiation. acs.org This leads to the formation of an alkyl radical after decarboxylation. acs.org This radical is then captured by a Ni(I) species, which subsequently undergoes oxidative addition with the aryl iodide, followed by reductive elimination to form the cross-coupled product. acs.org

Another approach involves the nickel-catalyzed cross-electrophile coupling of N-hydroxyphthalimide (NHP) esters with aryl iodides. acs.org Mechanistic hypotheses for this transformation suggest a radical-chain mechanism. acs.org

The chemoselectivity of these reactions can be influenced by the catalyst and ligands. For instance, in a palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates, density functional theory (DFT) calculations suggested that the oxidative addition step controls the chemoselectivity, while the decarboxylation step is likely rate-determining. rsc.org

Nucleophilic Activation Mechanisms

Nucleophilic activation is a key strategy for enhancing the reactivity of metal complexes and other species in organic transformations. This often involves the use of an alkoxide to increase the nucleophilicity of a metal center or a reagent, thereby facilitating reactions with electrophiles. u-tokyo.ac.jp

A notable application of this principle is the transition-metal-free silylation of aryl halides. In this reaction, a lithium alkoxide activates a monoorganosilane, enabling it to react with aryl halides. u-tokyo.ac.jp Mechanistic studies, including experiments with this compound, have supported an electron-transfer-based mechanism for this transformation. u-tokyo.ac.jp

In the context of metal-catalyzed reactions, alkoxides can activate metal catalysts for challenging transformations. For example, the nucleophilic activation of an iron catalyst by an alkoxide has been utilized for the borylation of less reactive aryl chlorides. u-tokyo.ac.jp The increased nucleophilicity of the iron-alkoxide species enhances its reactivity. u-tokyo.ac.jp

Copper-catalyzed reactions of aryl halides with N-nucleophiles also rely on nucleophilic activation. mdpi.com The most commonly accepted mechanism involves the oxidative addition of the aryl halide to a LCu(I)-Nu complex (where Nu is the nucleophile), forming a Cu(III) intermediate which then undergoes reductive elimination. mdpi.com An alternative mechanism proposes a nucleophilic aromatic substitution on a π-complex formed between the copper-ligand species and the aryl halide. mdpi.com

The concept of nucleophilic activation extends to the generation of radical species. For instance, an electron-rich iron-alkoxide species can generate an organic radical from a perfluoroalkyl halide, which can then participate in further reactions. u-tokyo.ac.jp Similarly, in metallaphotoredox catalysis, a photocatalytically generated silyl radical can act as a nucleophile to activate alkyl halides for cross-coupling reactions. nih.govorganic-chemistry.org

Computational and Spectroscopic Mechanistic Elucidations

Computational and spectroscopic techniques are indispensable tools for unraveling the intricate mechanisms of chemical reactions involving aryl halides like this compound. numberanalytics.comijrpr.comubc.ca Density Functional Theory (DFT) calculations, in particular, have provided profound insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.

Computational Elucidations:

DFT studies have been extensively used to investigate the mechanisms of various transformations:

Silylation of Aryl C-H Bonds: In rhodium-catalyzed enantioselective silylation, DFT calculations have shown that the enantioselectivity arises from unfavorable steric interactions in the transition state leading to the minor enantiomer. acs.org

Oxidative Addition: For the oxidative addition of aryl iodides to gold(I) complexes, DFT calculations have been instrumental in the structural optimization of new hemilabile ligands that promote this crucial step. acs.orgchemrxiv.org Combined theoretical and experimental approaches have revealed that for bipyridyl-ligated gold(I) centers, electron-poor ligands and electron-rich aryl iodides lead to faster oxidative addition rates, a trend that contrasts with established palladium-based systems. nih.govd-nb.info DFT has also been used to study the oxidative addition of aryl iodides in reactions with alkynes, elucidating the roles of different steps like alkyne insertion and reductive elimination. benthamdirect.com

Decarboxylative Coupling: In palladium-catalyzed decarboxylative coupling reactions, DFT calculations have indicated that the oxidative addition step is key to determining chemoselectivity, while the decarboxylation step is often rate-determining. rsc.org For electro/Ni dual-catalyzed decarboxylative cross-coupling, DFT studies have supported a mechanism involving the formation of a Ni(II)(Ar)(Br) intermediate and subsequent reaction with a carbon-based radical generated anodically. nih.gov

Trifluoromethylation: The mechanism of copper-catalyzed trifluoromethylation of aryl halides has been explored using DFT, which explained why electron-poor substrates react faster due to a lower oxidative addition barrier, the rate-limiting step. acs.org

Spectroscopic Elucidations:

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), are crucial for identifying reaction intermediates and monitoring reaction progress in real-time. numberanalytics.comijrpr.com

NMR Spectroscopy: In situ ³¹P NMR studies have been employed to identify the palladium complexes present during the Heck reaction of aryl halides, providing detailed information about the catalyst's coordination sphere under reaction conditions. arkat-usa.org Variable temperature ³¹P{¹H} NMR spectroscopy has been used to identify key intermediates in the halide-induced ligand rearrangement reactions of rhodium(I) complexes. nih.gov On-line ¹H NMR spectroscopy has been utilized to monitor the formation of Grignard reagents from aryl halides in a continuous-flow system. beilstein-journals.org

FTIR Spectroscopy: In situ FTIR-ATR spectroscopy has been used to study the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions, allowing for the tracking of reactants, products, and intermediates without the need for sampling. mdpi.com

Combined Approaches: In the study of Ni-catalyzed electrochemical homo-coupling of aryl halides, UV-Vis spectroscopy was used to identify a (dtbbpy)NiII(Ar)Br intermediate formed through oxidative addition. nih.gov

These computational and spectroscopic studies provide a molecular-level understanding of reaction mechanisms, guiding the development of more efficient and selective synthetic methodologies. researchgate.netresearchgate.netnih.gov

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecules

As a foundational unit, 2,4,6-trimethyliodobenzene provides a scaffold upon which more complex structures can be assembled. fluorochem.co.uk Its chemical nature allows for the strategic introduction of various chemical groups, making it a valuable tool for synthetic chemists.

The iodine atom in this compound is a key feature, acting as a leaving group that can be readily substituted. This reactivity allows for the introduction of a variety of functional groups, including amines, alcohols, and alkenes, through different reaction pathways. smolecule.com This versatility enables chemists to systematically modify molecules and build complex structures with desired properties. For instance, the conversion of amines into alkenes can be achieved through an elimination reaction, though it requires the amine to first be converted into a better leaving group. openstax.org

The introduction of an amino group onto an aromatic ring, such as in the formation of aniline (B41778) from benzene (B151609) derivatives, is a fundamental transformation in organic synthesis. eopcw.com While direct nitration of some aromatic amines can be challenging due to high reactivity and potential for oxidation, protective strategies are often employed to achieve controlled substitution. eopcw.com The resulting aryl amines are crucial intermediates in the synthesis of a wide array of compounds.

Research has demonstrated the use of this compound as a key precursor in the synthesis of novel mesitylene-based ionic liquids. smolecule.com These ionic liquids are being investigated as potential electrolytes in applications such as dye-sensitized solar cells. smolecule.com The synthesis of these materials often involves leveraging the reactivity of thiophene (B33073) and its derivatives, which are versatile precursors in their own right. mdpi.com

Introduction of Diverse Functionalities (amines, alcohols, alkenes)

Precursor in the Synthesis of π-Extended Viologens

In the field of materials science, this compound plays a crucial role in the synthesis of π-extended viologens. rsc.org Viologens are organic compounds known for their reversible redox properties and are used in applications like electrochromic devices. ccspublishing.org.cn A Cu(II)-catalyzed Nesmeyanov reaction using an asymmetric diaryliodonium salt, [Mes-I-PhCHO]BF4, where 'Mes' represents the mesityl group from this compound, has proven to be a powerful method for preparing N-arylated viologens. rsc.org In this reaction, the bulky mesityl group acts as a "dummy ligand," facilitating a chemoselective reaction to produce the desired π-extended viologen in high yield. rsc.org The formation of this compound as a side product confirms the proposed reaction mechanism. rsc.org These synthesized viologen-based polymers exhibit excellent long-term cycling stability and high contrast ratios, making them suitable for electrochromic applications. rsc.org

| Property | PTTzV-BTH | PBtV-BTH |

| Initial Contrast Ratio (ΔT%) | 89.8% | 95.6% |

| ΔT% Reduction after 1000 cycles | 6% | 7% |

| Response Time | < 2 s | < 2 s |

Table based on data for core-extended viologen-based IPPs. rsc.org

Role in Synthesis of Other Aryl Derivatives

The utility of this compound extends to the synthesis of various other aryl derivatives. It can be converted into aryliodine(III) dichlorides through oxidative chlorination, which are themselves useful reagents in organic synthesis. researchgate.netsemanticscholar.org This transformation highlights the ability to further functionalize the iodine center, expanding its synthetic potential. Additionally, it serves as a precursor for creating other complex molecules, including those with applications in medicinal chemistry where tetrazole building blocks are also of significant interest. beilstein-journals.org

Scalability and Recyclability in Synthetic Processes

The practical application of a chemical process often depends on its scalability and the potential for recycling reagents and catalysts. While specific details on the large-scale industrial use and recycling of this compound are not extensively documented in the provided results, the principles of developing scalable syntheses are a major focus in modern chemistry. The efficiency of reactions utilizing this compound, such as the high-yield synthesis of π-extended viologens, suggests a potential for scalable processes. rsc.org Furthermore, the development of ligand-free copper-catalyzed reactions points towards more economical and potentially recyclable catalytic systems in related arylations. thieme-connect.de

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to investigate the properties of 2,4,6-trimethyliodobenzene at a molecular level, offering insights that complement experimental findings.

Theoretical studies are employed to understand the electronic nature of this compound and related aryl halides. While specific literature detailing a comprehensive analysis of the electronic structure of isolated this compound is not prevalent, its electronic characteristics are a key parameter in broader computational studies. For instance, the electronic and geometric structures of complexes formed between germylenes and aryl halides, including this compound, have been investigated to understand their capacity for C-H bond activation. researchgate.net Quantum mechanical studies on related systems, such as Lappert's stannylene, utilize DFT calculations to probe the nature of bonding and stabilization energies, providing a framework for understanding how the electronic properties of aryl groups influence molecular interactions. researchgate.net The general principles of electronic structure calculations involve defining the molecule's geometry, charge, the theoretical method (like Hartree-Fock or DFT), and a basis set to perform the computation. rsc.org

Density Functional Theory (DFT) calculations are frequently used to elucidate reaction mechanisms where this compound is a reactant, product, or key intermediate. These studies often leverage its unique steric and electronic properties.

In palladium-catalyzed reactions, diaryliodonium salts containing a mesityl group are often used. The bulky mesityl group is known to be a poor migratory group, meaning it is typically retained on the iodine atom while the other, less hindered aryl group is transferred. nih.govrsc.org This selectivity is a cornerstone of its utility in synthesis, and DFT calculations help explain this phenomenon by modeling the transition states of the reductive elimination step. nih.gov The steric hindrance provided by the two ortho-methyl groups on the this compound byproduct also prevents it from interfering in the catalytic cycle. nih.govrsc.org

Furthermore, DFT studies have been used to explore the regioselectivity of reactions. In studies of C-H activation with trans-4-methyl-2-pentene, the choice of aryl halide, including this compound, was shown to influence the degree of regiochemical control. acs.org In mechanisitic studies of the silylation of aryl halides, this compound was used as a control substrate to investigate possible reaction pathways, with theoretical studies helping to rule out certain mechanisms. u-tokyo.ac.jp

Theoretical Calculations of Electronic Structure

Spectroscopic Analysis Methodologies

A suite of spectroscopic methods is essential for the identification and structural confirmation of this compound.

NMR spectroscopy is a primary tool for confirming the structure of this compound. The symmetry of the molecule results in a simple and characteristic spectrum. In the ¹H NMR spectrum, the two aromatic protons are chemically equivalent and appear as a single signal, while the six protons of the two ortho-methyl groups and the three protons of the para-methyl group give rise to distinct signals. rsc.orgchemicalbook.com The ¹³C NMR spectrum is similarly informative, showing distinct signals for the iodine-bound carbon, the methyl-substituted carbons, the unsubstituted aromatic carbons, and the methyl carbons. rsc.org

| Spectrum | Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | 6.89 | Ar-H (2H) |

| Singlet | 2.43 | ortho-CH₃ (6H) | |

| Singlet | 2.24 | para-CH₃ (3H) | |

| ¹³C NMR | Carbonyl | 141.7 | C-CH₃ (ortho) |

| Carbonyl | 137.3 | C-CH₃ (para) | |

| Carbonyl | 127.9 | C-H | |

| Carbonyl | 104.2 | C-I |

Mass spectrometry provides data on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. For this compound, the molecular formula is C₉H₁₁I, leading to a molecular weight of approximately 246.09 g/mol . scbt.com The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 246. nih.gov Key fragmentation patterns for iodoarenes include the cleavage of the carbon-iodine bond. This results in prominent peaks corresponding to the iodine cation [I]⁺ at m/z = 127 and the mesityl cation [C₉H₁₁]⁺ at m/z = 119. docbrown.infodocbrown.info

| m/z | Assigned Fragment Ion | Formula |

|---|---|---|

| 246 | Molecular Ion | [C₉H₁₁I]⁺ |

| 127 | Iodine Cation | [I]⁺ |

| 119 | Mesityl Cation | [C₉H₁₁]⁺ |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org While the specific crystal structure of this compound itself is not reported in the surveyed literature, the structures of several of its hypervalent iodine(III) derivatives have been determined using this technique. researchgate.netacs.orgnih.gov

For example, the structures of compounds like [hydroxy(tosyloxy)iodo]mesitylene (MesI(OH)OTs) and iodomesitylene diacetate (MesI(OAc)₂) have been analyzed by X-ray crystallography. researchgate.net These analyses reveal a characteristic distorted T-shaped geometry around the central iodine atom, which is typical for hypervalent iodine(III) compounds. researchgate.net This geometry arises from a pseudotrigonal bipyramidal arrangement where the two most electronegative ligands occupy the axial positions, and the aryl group and two lone pairs of electrons occupy the equatorial positions. acs.org Similarly, the structures of various iodonium (B1229267) salts and metal complexes involving the mesityl group have been confirmed by X-ray analysis. nih.govacs.orgnih.gov

UV-Vis Spectroscopy in Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a powerful and widely used analytical technique for studying the rates of chemical reactions. ijprajournal.com The methodology is based on the principle that the concentration of a light-absorbing species is directly proportional to its absorbance, as described by the Beer-Lambert Law. libretexts.org By monitoring the change in absorbance of a reactant or product at a specific wavelength over time, valuable insights into reaction mechanisms, timescales, and the factors influencing them can be obtained. researchgate.net

In the context of this compound, UV-Vis spectroscopy can be employed to monitor kinetic processes where this compound is either consumed or formed, provided there is a discernible change in the electronic structure of the system that affects its UV absorbance. The aromatic ring system in this compound contains π-electrons that absorb ultraviolet radiation, giving rise to a characteristic spectrum. Any reaction that alters this chromophoric system, such as the substitution of the iodine atom or a coupling reaction, will result in a change to the UV-Vis spectrum.

The general procedure for a kinetic study using this method involves several key steps:

Wavelength Selection: The first step is to identify a suitable wavelength for monitoring. This is typically the wavelength of maximum absorbance (λmax) of a key reactant or product that does not significantly overlap with the spectra of other species in the reaction mixture. researchgate.net Time-resolved spectral scans can be performed to observe the formation or disappearance of peaks and identify any isosbestic points, which indicate a direct conversion of one species to another without the accumulation of intermediates. sctunisie.org

Data Acquisition: Once a wavelength is selected, the reaction is initiated, and the absorbance at this wavelength is measured at regular intervals. lcms.cz This provides a raw dataset of absorbance versus time.

Research Findings

While specific kinetic studies on this compound using UV-Vis spectroscopy are not extensively detailed in readily available literature, the principles can be illustrated with data from analogous systems, such as the oxidation of iodide ions. In such studies, the formation of a colored species, like the tri-iodide ion (I₃⁻), is monitored over time. gbcsci.com The tri-iodide ion has strong absorbance peaks around 288 nm and 353 nm, allowing its concentration to be tracked easily. gbcsci.com

For a hypothetical reaction involving this compound, one could monitor the disappearance of its characteristic absorbance peak or the appearance of a new peak corresponding to a product. The collected data would resemble the following illustrative table, which demonstrates how raw absorbance data is processed to determine reaction order.

Interactive Data Table: Hypothetical First-Order Reaction Kinetic Data

The table below presents hypothetical data for a reaction where this compound is consumed. By plotting "ln(Absorbance)" against "Time," a linear relationship would confirm first-order kinetics with respect to this compound. The rate constant (k) could then be determined from the slope of the line.

| Time (seconds) | Absorbance (at λmax) | ln(Absorbance) | 1/Absorbance |

| 0 | 0.800 | -0.223 | 1.250 |

| 30 | 0.655 | -0.423 | 1.527 |

| 60 | 0.537 | -0.622 | 1.862 |

| 90 | 0.440 | -0.821 | 2.273 |

| 120 | 0.360 | -1.022 | 2.778 |

| 150 | 0.295 | -1.221 | 3.390 |

| 180 | 0.242 | -1.419 | 4.132 |

Derivatives and Analogs of 2,4,6 Trimethyliodobenzene

Synthesis and Reactivity of Iodomesitylene Diacetate (2,4,6-Trimethyl(diacetoxyiodo)benzene)

Iodomesitylene diacetate, also known as 2,4,6-trimethyl(diacetoxyiodo)benzene (B2364062) or DAIM, is a significant hypervalent iodine(III) derivative of 2,4,6-trimethyliodobenzene. cymitquimica.comtcichemicals.commanac-inc.co.jp As a crystalline solid, it serves as a versatile and stable oxidizing agent in organic synthesis. cymitquimica.com

Synthesis: The synthesis of iodomesitylene diacetate typically involves the oxidation of the parent this compound. A common method for preparing hypervalent iodine diacetates is the treatment of the corresponding iodoarene with peracetic acid. nih.gov This process oxidizes the iodine atom from its monovalent state to a hypervalent iodine(III) center, with two acetate (B1210297) ligands coordinating to it.

Reactivity: Iodomesitylene diacetate is a notable oxidant, recognized for its reactivity that is similar to, but often milder than, (diacetoxyiodo)benzene (B116549) (DAIB). manac-inc.co.jp This characteristic can make reactions more manageable and minimize side reactions. cymitquimica.com The core of its reactivity lies in the hypervalent iodine atom, which readily participates in various transformations, including oxidative additions, ligand exchanges, and reductive eliminations. rsc.org

Its applications in synthetic chemistry are diverse:

Oxidizing Agent: It is employed as an oxidant in various reactions, such as the conversion of alcohols to carbonyl compounds. manac-inc.co.jp

C-H Condensation: The electrophilicity of iodomesitylene diacetate can be enhanced in specific solvents like 2,2,2-trifluoroethanol, enabling it to react with nucleophilic aromatic compounds to form diaryliodonium(III) salts. nih.gov

Precursor to Reactive Intermediates: It is used to generate other reactive species. For instance, it can generate nitrenium ions from N-alkoxycarbamates, which then undergo reactions like amino-sulfonoxylation of alkenes. manac-inc.co.jp

Coupling Reactions: Derivatives of iodomesitylene diacetate, such as iodomesitylene dicarboxylates, are used in specialized C–N coupling reactions. tcichemicals.com

The table below summarizes some key properties of Iodomesitylene Diacetate.

| Property | Value |

| Chemical Formula | C₁₃H₁₇IO₄ libretexts.org |

| Molecular Weight | 364.18 g/mol libretexts.org |

| Appearance | White to light yellow powder or crystal tcichemicals.com |

| Common Names | Iodomesitylene diacetate, DAIM, 2-(Diacetoxyiodo)mesitylene tcichemicals.commanac-inc.co.jp |

| Key Reactivity | Oxidizing agent, Electrophile, Precursor to other reagents cymitquimica.commanac-inc.co.jpnih.gov |

Comparison with other Halogenated Mesitylenes

The reactivity of halogenated mesitylenes (chloromesitylene, bromomesitylene, and iodomesitylene) is primarily dictated by the nature of the carbon-halogen (C-X) bond. The differences in bond strength, bond length, and polarizability among C-Cl, C-Br, and C-I bonds lead to significant variations in their chemical behavior.

The general trend in reactivity for nucleophilic substitution in haloalkanes and haloarenes is I > Br > Cl. savemyexams.comyoutube.com This is attributed to the bond dissociation energy of the C-X bond. The C-I bond is the weakest and longest, making it the easiest to break. savemyexams.com

| Halogenated Mesitylene (B46885) | C-X Bond Enthalpy (kJ/mol, approx. for Ar-X) | Relative Reactivity in Nucleophilic Substitution | Key Synthetic Features |

| Chloromesitylene | ~400 | Slowest | The C-Cl bond is strong; less reactive. |

| Bromomesitylene | ~338 | Intermediate | More reactive than the chloro-derivative; used in Grignard reactions. nih.gov |

| Iodomesitylene | ~272 | Fastest | Most reactive; the C-I bond is weak, making it an excellent leaving group and a precursor for hypervalent iodine reagents. savemyexams.comchemguide.co.uk |

Data compiled from general principles of C-X bond chemistry. savemyexams.com

This reactivity trend has several important consequences for their use in synthesis:

Nucleophilic Substitution: Iodomesitylene reacts the fastest in nucleophilic substitution reactions where the halogen acts as a leaving group. savemyexams.comresearchgate.net

Formation of Organometallic Reagents: While all three can form Grignard or organolithium reagents, the conditions required vary. The higher reactivity of the C-I bond facilitates easier formation of these reagents from iodomesitylene.

Precursors for Hypervalent Iodine Chemistry: A crucial distinction is that only iodoarenes, including this compound, are commonly used to prepare stable and synthetically useful hypervalent iodine reagents. The higher electronegativity and lower polarizability of chlorine and bromine make the formation of analogous stable hypervalent chlorine or bromine compounds much more difficult. The oxidation of the iodine atom in iodomesitylene is a key step to access reagents like iodomesitylene diacetate and others. chemguide.co.ukacs.org

Derivatives in Hypervalent Iodine Chemistry

This compound is a cornerstone starting material for synthesizing a variety of hypervalent iodine(III) reagents. rsc.orgacs.org These reagents are valued in organic synthesis as mild, selective, and environmentally benign oxidants and group-transfer agents. nsf.gov The general structure of these iodine(III) derivatives (ArIX₂) features a trigonal bipyramidal geometry. rsc.org

Several important classes of hypervalent iodine derivatives are synthesized from this compound:

(Dichloroiodo)mesitylene (MesICl₂): This derivative can be prepared through the oxidative chlorination of this compound. One effective method uses a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in 1,1,1-trifluoroethanol (TFE). chemguide.co.uk The TFE acts as both a solvent and an activator for the oxidation process. chemguide.co.uk These dichloride compounds are useful as mild chlorinating agents. rsc.org

(Difluoroiodo)mesitylene (MesIF₂): The synthesis of (difluoroiodo)arenes can be achieved by fluorinating the iodoarene. For this compound, this transformation can be accomplished by heating with reagents like silver(II) fluoride (B91410) (AgF₂), affording the product in good yield. nsf.gov

(Diacetoxyiodo)mesitylene (MesI(OAc)₂): As discussed in section 6.1, this is one of the most widely used derivatives, prepared by oxidizing iodomesitylene with reagents like peracetic acid. manac-inc.co.jpnih.gov

Diaryliodonium Salts: this compound and its hypervalent derivatives like iodomesitylene diacetate are precursors to diaryliodonium salts. nih.gov For example, reacting [hydroxy(tosyloxy)iodo]mesitylene (prepared from iodomesitylene) with another arene in TFE yields diaryliodonium salts, which are excellent arylating agents.

The table below provides a summary of key hypervalent iodine derivatives of this compound.

| Derivative Name | Formula | Synthetic Precursor | Key Application |

| (Dichloroiodo)mesitylene | C₉H₁₁Cl₂I | This compound | Mild chlorinating agent chemguide.co.uk |

| (Difluoroiodo)mesitylene | C₉H₁₁F₂I | This compound | Fluorinating agent nsf.gov |

| Iodomesitylene Diacetate | C₁₃H₁₇IO₄ | This compound | Oxidizing agent cymitquimica.commanac-inc.co.jp |

| Mesityl(aryl)iodonium salts | [C₉H₁₁I-Ar]⁺X⁻ | Iodomesitylene derivatives | Arylating agents |

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Methods

The traditional synthesis of aryl iodides often involves stoichiometric oxidants and halogenated solvents, which carry significant environmental and economic costs. rsc.org The drive towards green chemistry is therefore a major impetus for developing new, more sustainable methods for producing 2,4,6-trimethyliodobenzene. synthiaonline.comresearchgate.netmdpi.com

A significant advancement is the direct aerobic iodination of mesitylene (B46885) using molecular iodine. acs.orgkuleuven.be Researchers have developed a heterogeneous catalytic system where a polyoxometalate (POM) is embedded within a metal-organic framework (MOF). acs.orgkuleuven.be This PMoV₂@MIL-101 catalyst facilitates the conversion of mesitylene to this compound with high yield under mild conditions, using molecular oxygen as the terminal oxidant and eliminating the need for co-catalysts or sacrificial agents. acs.orgkuleuven.be This approach represents a substantial improvement over homogeneous systems that often require harsh conditions and produce toxic byproducts. kuleuven.be

Other green strategies focus on replacing hazardous reagents. The use of hydrogen peroxide (H₂O₂) as a 'green' oxidant is a promising alternative, as its only byproduct is water. chem-soc.si Methods using H₂O₂ as a mediator for the iodination of aromatic compounds, often under solvent-free reaction conditions (SFRC), are being explored to enhance reaction efficiency and minimize waste. chem-soc.si Similarly, oxidative chlorination using a combination of HCl and H₂O₂ in an activating solvent like 1,1,1-trifluoroethanol has been used to convert aryl iodides into aryliodine(III) dichlorides, which are precursors for other hypervalent iodine reagents. researchgate.netsemanticscholar.org The development of such protocols, which avoid metal-based oxidants and improve atom economy, is crucial for the sustainable production and application of this compound and its derivatives. rsc.orgresearchgate.net

Exploration of Novel Catalytic Systems

This compound and its derivatives are at the forefront of research into novel catalytic systems, particularly in the realm of hypervalent iodine chemistry. arkat-usa.orgsci-hub.se Hypervalent iodine compounds exhibit reactivity similar to many transition metals, offering an environmentally benign alternative for various oxidative transformations. sci-hub.se

Iodomesitylene itself can act as a catalyst. For instance, it has been used in catalytic amounts for the oxidative cleavage of alkenes and alkynes, with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) used as the terminal oxidant. arkat-usa.orgsci-hub.seresearchgate.net This transformation provides a valuable method for synthesizing carbonyl compounds. researchgate.net

Furthermore, this compound is a key precursor for creating more complex hypervalent iodine reagents and diaryliodonium salts used in catalysis. rsc.orgacs.org The bulky mesityl group often serves as a non-transferable or "dummy" ligand in diaryliodonium salts, which allows for the selective transfer of the other aryl group in coupling reactions. rsc.org This property has been exploited in copper-catalyzed N-arylation reactions for the synthesis of N-arylated viologens, which are precursors to materials with applications in electrochromics. rsc.org

Recent research has also integrated iodomesitylene derivatives into dual catalytic cycles. In a notable example of a double decarboxylative cross-coupling reaction, iodomesitylene diacetate is used to pre-activate one of the carboxylic acid coupling partners. princeton.edu The reaction then proceeds via a nickel-catalyzed cycle that involves radical intermediates and a bimolecular homolytic substitution (SH₂) mechanism to form sterically hindered C(sp³)–C(sp³) bonds. princeton.eduacs.org

The table below summarizes some of the novel catalytic systems involving this compound.

| Catalytic System | Role of this compound/Derivative | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Iodomesitylene / m-CPBA | Organocatalyst | Oxidative Cleavage of Alkenes/Alkynes | Metal-free oxidation to form carbonyls. | sci-hub.seresearchgate.net |

| (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate / Cu(OAc)₂ | Reagent/Precursor (Mesityl as dummy ligand) | N-arylation (Nesmeyanov Reaction) | Selective arylation for synthesis of viologen-based polymers. | rsc.org |

| Iodomesitylene diacetate / Ni(II) catalyst / Photocatalyst | Pre-activator of coupling partner | Double Decarboxylative Cross-Coupling | Forms quaternary carbon centers via a radical SH2 mechanism. | princeton.eduacs.org |

| This compound / Cu powder | Reagent | Reductive Cross-Coupling | Used in cyanodifluoromethylation of (hetero)aryl iodides. | acs.org |

Advanced Mechanistic Investigations